molecular formula C9H10N4S B083247 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol CAS No. 13373-10-9

4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B083247
CAS No.: 13373-10-9
M. Wt: 206.27 g/mol
InChI Key: BQNXPJGHKISKRZ-UHFFFAOYSA-N
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Description

4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C9H10N4S and its molecular weight is 206.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 24.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Derivatives :

    • Singh and Kandel (2013) focused on synthesizing the basic nucleus of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol and its Schiff base derivative. Their methods included physical parameters, chromatographic, and spectroscopic methods for confirmation (Singh & Kandel, 2013).
  • Pharmacological Studies :

    • Dave et al. (2007) explored the pharmacological properties of derivatives of this compound, including their antimicrobial and antitubercular activities (Dave et al., 2007).
  • Preparation of Heterocycles :

    • Sarhan et al. (2008) detailed the preparation of new heterocycles involving 3-benzyl-4-phenyl-1,2,4-triazole-5-thiol, a derivative, and its applications in chemical synthesis (Sarhan et al., 2008).
  • Biological Effect Studies :

    • Aksyonova-Seliuk et al. (2016) studied the effect of derivatives on the duration of thiopental-sodium narcosis in rats, contributing to the understanding of the relationship between chemical structure and biological effect (Aksyonova-Seliuk et al., 2016).
  • DNA Methylation Inhibition :

    • Hovsepyan et al. (2018) synthesized new derivatives as potential DNA methylation inhibitors, analyzing their anti-tumor activity and effect on tumor DNA methylation levels (Hovsepyan et al., 2018).
  • Structural Features and Synthesis :

    • Aksyonova-Seliuk et al. (2018) focused on the synthesis and investigation of the physical and chemical properties of derivatives, contributing to the search for biologically active substances (Aksyonova-Seliuk et al., 2018).
  • Antianxiety and Antimicrobial Activities :

    • Wadher et al. (2015) synthesized Schiff bases of the compound and evaluated their antianxiety activities, while Bayrak et al. (2009) assessed the antimicrobial activities of its new 1,2,4-triazoles (Wadher et al., 2015), (Bayrak et al., 2009).
  • Green Synthesis and Antimicrobial Activity :

    • Rajurkar and Shirsath (2017) achieved green synthesis of the compound and screened it for in vivo antimicrobial activity (Rajurkar & Shirsath, 2017).
  • Antioxidant and Analgesic Activities :

    • Karrouchi et al. (2016) synthesized Schiff bases containing pyrazole and evaluated their analgesic and antioxidant activities (Karrouchi et al., 2016).
  • Antitumor Activity :

  • Acute Toxicity Study :

    • Safonov (2018) investigated the acute toxicity of derivatives in vivo (Safonov, 2018).
  • Corrosion Inhibition for Copper :

    • Chauhan et al. (2019) explored the compound as a novel corrosion inhibitor for copper in saline solution, conducting electrochemical and ToF-SIMS studies (Chauhan et al., 2019).

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

4-amino-3-benzyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c10-13-8(11-12-9(13)14)6-7-4-2-1-3-5-7/h1-5H,6,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNXPJGHKISKRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354240
Record name 4-Amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806864
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

13373-10-9
Record name 4-Amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol a promising candidate for developing new antibacterial agents?

A1: The research highlights the compound's versatility as a precursor for synthesizing diverse heterocyclic compounds []. This is significant because heterocycles are frequently found in pharmaceuticals, and their diverse structures can be tailored to interact with specific biological targets, potentially leading to new antibacterial agents. The study demonstrates this by successfully synthesizing various derivatives of this compound, some of which exhibited promising antibacterial activity against tested bacterial strains [].

Q2: How did the researchers confirm the structures of the newly synthesized derivatives?

A2: The researchers employed a combination of analytical techniques to confirm the structures of the newly formed compounds. These techniques included:

  • Elemental analysis: This confirmed the elemental composition of the synthesized compounds, ensuring they matched the expected formulas [].
  • Spectroscopic methods:
    • FT-IR spectroscopy: This technique identified the functional groups present in the molecules by analyzing their characteristic infrared absorption patterns [].
    • NMR spectroscopy (1H NMR and 13C NMR): These methods provided detailed information about the hydrogen and carbon environments within the molecules, further confirming their structures [].
    • Mass spectrometry: This technique helped determine the molecular weight and fragmentation patterns of the synthesized compounds, providing additional structural information [].

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